molecular formula C7H10N2 B1297585 1-Pyridin-2-yl-ethylamine CAS No. 42088-91-5

1-Pyridin-2-yl-ethylamine

Cat. No. B1297585
CAS RN: 42088-91-5
M. Wt: 122.17 g/mol
InChI Key: PDNHLCRMUIGNBV-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-ethylamine, also known as 2-(1-Aminoethyl)pyridine, is an organic compound with the empirical formula C7H10N2 and a molecular weight of 122.17 . It is used for research and development purposes .


Synthesis Analysis

A series of novel tridentate ligands with nitrogen and oxygen donor sites was synthesized starting from enantiomerically pure (S)- and ®-1-(pyridin-2-yl)ethylamine . An electro-oxidative method for the ring opening of imidazopyridine derivatives has also been reported .


Molecular Structure Analysis

The molecular structure of 1-Pyridin-2-yl-ethylamine consists of a pyridine ring attached to an ethylamine group . The SMILES string for this compound is CC(N)c1ccccn1 .

Scientific Research Applications

Chemical Activation and Bond Homolysis

1-Pyridin-2-yl-ethylamine plays a significant role in the field of organic chemistry, particularly in the activation of C-ON bond homolysis. Studies by Audran et al. (2013) and Bosco et al. (2013) have demonstrated the chemical triggering of C-ON bond homolysis in alkoxyamines, which includes the activation through protonation, alkylation, and other processes. These findings have implications for understanding reaction mechanisms and designing novel synthetic strategies in organic chemistry (Audran et al., 2013) (Bosco et al., 2013).

Inorganic Chemistry and Corrosion Inhibition

In the field of inorganic chemistry, 1-Pyridin-2-yl-ethylamine has been used to synthesize cadmium(II) Schiff base complexes. Das et al. (2017) investigated these complexes' corrosion inhibition properties on mild steel, revealing their potential in materials and corrosion engineering (Das et al., 2017).

Catalysis and Ligand Synthesis

The compound has been utilized in the synthesis of ligands for catalysis. Nyamato et al. (2015) explored the synthesis of (imino)pyridine ligands incorporating 1-Pyridin-2-yl-ethylamine for use in ethylene dimerization catalysts. This research contributes to the development of more efficient and selective catalysts in industrial processes (Nyamato et al., 2015).

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, 1-Pyridin-2-yl-ethylamine derivatives have been synthesized for various applications, including DNA binding and nuclease activity studies. Kumar et al. (2012) synthesized Cu(II) complexes with 1-Pyridin-2-yl-ethylamine ligands, demonstrating their potential in biological applications (Kumar et al., 2012).

Safety And Hazards

The safety data sheet for 1-Pyridin-2-yl-ethylamine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

A novel chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine was developed, which allowed for the spontaneous separation of dichloro {(1R, E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (RE-PIC-Zn) and dichloro {(1S, E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (SE-PIC-Zn) by fractional crystallization . This represents a promising direction for future research and applications of this compound.

properties

IUPAC Name

1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNHLCRMUIGNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962269
Record name 1-(2-Pyridinyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-2-yl-ethylamine

CAS RN

42088-91-5
Record name 1-(2-Pyridinyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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